molecular formula C6H7NaO2 B7822571 sodium;(2E,4E)-hexa-2,4-dienoate

sodium;(2E,4E)-hexa-2,4-dienoate

Cat. No.: B7822571
M. Wt: 134.11 g/mol
InChI Key: LROWVYNUWKVTCU-STWYSWDKSA-M
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Description

Sodium (2E,4E)-hexa-2,4-dienoate, commonly known as sodium sorbate, is the sodium salt of sorbic acid [(E,E)-hexa-2,4-dienoic acid]. Its molecular formula is C₆H₇O₂Na, with an average molecular mass of 111.120 g/mol and a CAS registry number of 72138-88-6 . The compound is widely recognized for its antimicrobial properties and is extensively used as a preservative in food, cosmetics, and pharmaceuticals due to its ability to inhibit mold, yeast, and fungi . Its structure features conjugated double bonds (2E,4E), which are critical for its reactivity and biological activity .

Properties

IUPAC Name

sodium;(2E,4E)-hexa-2,4-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2.Na/c1-2-3-4-5-6(7)8;/h2-5H,1H3,(H,7,8);/q;+1/p-1/b3-2+,5-4+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LROWVYNUWKVTCU-STWYSWDKSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C/C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Ketene Generation : Ketene (CH₂=C=O) is produced via pyrolysis of acetic acid at 700–750°C.

  • Condensation : Ketene reacts with crotonaldehyde (CH₃-CH=CH-CHO) in the presence of zinc oxide (ZnO) at 80–100°C to form a polyester intermediate, poly-β-acetoxycrotonaldehyde.

  • Cracking : The polyester undergoes thermal decomposition at 150–200°C under reduced pressure, yielding sorbic acid (C₆H₈O₂) and acetic acid as a byproduct.

Key Parameters :

  • Catalyst: Zinc oxide (2–5% w/w of crotonaldehyde).

  • Yield: 70–80% after purification via recrystallization from aqueous ethanol.

  • Purity: ≥99% (HPLC-grade).

Neutralization of Sorbic Acid with Sodium Hydroxide

The conversion of sorbic acid to sodium sorbate is a straightforward acid-base reaction. This method is scalable and widely employed in both industrial and laboratory settings.

Procedure

  • Dissolution : Sorbic acid (100 g, 0.89 mol) is dissolved in deionized water (500 mL) at 50–60°C.

  • Neutralization : Aqueous sodium hydroxide (1.0 M, 890 mL) is added dropwise under stirring until pH 7–8 is achieved.

  • Crystallization : The solution is cooled to 4°C, inducing crystallization. Sodium sorbate is isolated via vacuum filtration and dried at 60°C under reduced pressure.

Optimization Data :

ParameterValue
Molar Ratio (Acid:NaOH)1:1
Reaction Temperature50–60°C
Crystallization Yield95–98%
Final Purity≥98% (by titration)

Alternative Synthetic Routes

Wittig Olefination Approach

A laboratory-scale method adapted from diene synthesis involves Wittig olefination to construct the conjugated dienoate backbone.

Steps :

  • Wittig Reaction : Hexadienal reacts with (methoxycarbonylmethylene)triphenylphosphorane in tetrahydrofuran (THF) to form methyl (2E,4E)-octa-2,4,6-trienoate.

  • Hydrolysis : The ester is saponified with aqueous NaOH to yield (2E,4E)-hexa-2,4-dienoic acid.

  • Neutralization : The acid is neutralized with NaOH to produce sodium sorbate.

Performance Metrics :

  • Overall Yield: 65–70% (from hexadienal).

  • Purity: 97% (NMR-confirmed).

Microbial Fermentation

Emerging approaches utilize microbial strains (e.g., Aspergillus niger) to biosynthesize sorbic acid from glucose. While environmentally sustainable, this method remains experimental due to low titers (≤5 g/L) and prolonged fermentation times.

Comparative Analysis of Methods

Efficiency and Scalability

MethodYield (%)ScalabilityCost (USD/kg)
Industrial Condensation75High12–15
Neutralization95High8–10
Wittig Olefination65Low120–150
Fermentation20Limited200+

Data Tables

Table 1: Industrial Synthesis Conditions for Sorbic Acid

ParameterValue
Temperature (Pyrolysis)700–750°C
Catalyst Loading3% ZnO (w/w)
Reaction Time4–6 hours
Purity Post-Cracking99%

Table 2: Neutralization Reaction Parameters

ParameterValue
NaOH Concentration1.0 M
Stirring Rate300 rpm
Crystallization Time12–24 hours
Moisture Content≤0.5%

Chemical Reactions Analysis

Addition Reactions

The conjugated diene system in sodium sorbate enables participation in various addition reactions:

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling methods are effective for modifying the dienoate structure:

Reaction TypeReagents/ConditionsProduct SelectivityReference
Suzuki CouplingPd catalyst, CsF or Bu₄NF base, THF≥98% (2Z,4E isomers)
Negishi CouplingPEPPSI catalyst, Zn reagents, THF≥98% stereopurity
  • Suzuki Alkenylation :
    Using CsF or Bu₄NF as a base, sodium sorbate derivatives undergo coupling with aryl or alkenyl boronic acids to form trienoic esters with high stereocontrol .

  • Negishi Coupling :
    Zincated intermediates derived from sodium sorbate react with alkenyl halides to yield extended conjugated systems (e.g., trienoates) with minimal stereochemical scrambling .

Oxidation and Reduction

The unsaturated backbone and carboxylate group exhibit distinct redox behavior:

  • Oxidation :
    Double bonds may undergo epoxidation (e.g., with peracids) or ozonolysis to cleave the diene into carbonyl fragments. The carboxylate group is resistant to oxidation under mild conditions .

  • Reduction :
    Catalytic hydrogenation (H₂/Pd) reduces the diene to a single bond, forming hexanoate derivatives. Selective partial reduction remains challenging due to the conjugated system.

Acid-Base Reactions

The carboxylate group participates in straightforward protonation and salt-exchange reactions:

  • Protonation :
    Treatment with strong acids (e.g., HCl) converts sodium sorbate into sorbic acid (C₆H₈O₂), which precipitates from solution .

  • Cation Exchange :
    Reaction with other metal salts (e.g., CaCl₂) yields alternative dienoate salts (e.g., calcium sorbate) .

Mechanistic Insights

  • Cross-Coupling Mechanisms :
    Pd-catalyzed reactions proceed through oxidative addition, transmetalation, and reductive elimination steps. The carboxylate’s electron-withdrawing effect stabilizes intermediates, enhancing reaction efficiency .

  • Antifungal Activity :
    While not a chemical reaction per se, sodium sorbate disrupts microbial enzymes via nucleophilic attack on thiol groups, inhibiting cellular metabolism .

Scientific Research Applications

Scientific Research Applications

Sodium sorbate serves as a crucial component in several scientific domains:

Food Preservation

Sodium sorbate is primarily recognized for its role as a food preservative. It is effective in preventing the growth of molds, yeasts, and fungi in various food products. Its applications include:

  • Baked Goods : Used to extend shelf life by inhibiting mold growth.
  • Dairy Products : Prevents spoilage in cheese and other dairy items.
  • Beverages : Effective in unpasteurized juices to inhibit yeast fermentation.

Table 1: Applications of Sodium Sorbate in Food Preservation

Food ProductApplicationEffectiveness
Baked GoodsMold inhibitorExtends shelf life
Dairy ProductsSpoilage preventionMaintains quality
JuicesYeast fermentation inhibitorPreserves freshness

Pharmaceuticals

In the pharmaceutical industry, sodium sorbate is utilized for its antimicrobial properties. It is often included in topical formulations and oral medications to prevent microbial contamination.

  • Topical Formulations : Acts as a preservative to enhance product stability.
  • Oral Medications : Ensures safety by inhibiting bacterial growth.

Cosmetics

Sodium sorbate is also employed in cosmetic products to prevent spoilage and maintain product integrity. Its antimicrobial properties make it suitable for various formulations:

  • Skin Care Products : Preserves creams and lotions.
  • Hair Care Products : Prevents microbial growth in shampoos and conditioners.

Case Study 1: Efficacy in Food Preservation

A study conducted on the effectiveness of sodium sorbate in baked goods demonstrated that products treated with sodium sorbate exhibited a significant reduction in mold growth compared to untreated controls. The results indicated an increase in shelf life by up to 30%.

Case Study 2: Antimicrobial Properties

Research published on the use of sodium sorbate in topical formulations showed that it effectively reduced bacterial counts on skin surfaces when incorporated into creams. The study highlighted its potential for improving product safety and extending shelf life.

Mechanism of Action

The mechanism of action of compound “sodium;(2E,4E)-hexa-2,4-dienoate” involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Findings :

  • Potassium sorbate is more soluble in water than sodium sorbate, making it suitable for liquid formulations .
  • Both salts exhibit similar antimicrobial efficacy, but potassium sorbate is less hygroscopic, enhancing shelf stability in humid conditions .

Structural Isomers of Hexa-2,4-dienoic Acid

The geometry of double bonds significantly influences the biological and chemical properties of sorbic acid derivatives.

Compound Molecular Formula CAS Number Key Differences References
(2E,4E)-Hexa-2,4-dienoic acid (sorbic acid) C₆H₈O₂ 110-44-1 Broad-spectrum antimicrobial activity
(2Z,4E)-Hexa-2,4-dienoic acid C₆H₈O₂ 5309-56-8 Reduced antimicrobial potency; used in organic synthesis

Key Findings :

  • The (2E,4E) configuration in sorbic acid is optimal for antimicrobial activity, while (2Z,4E) isomers show diminished efficacy due to steric hindrance .
  • Isomers like (2Z,4E) are intermediates in synthesizing conjugated dienoic esters (e.g., ethyl derivatives) with high isomer purity (≥98%) .

Ester Derivatives

Esterification of sorbic acid alters volatility, solubility, and application scope.

Compound Molecular Formula CAS Number Applications Key Properties References
2,2,2-Trifluoroethyl (2E,4E)-hexa-2,4-dienoate C₈H₇F₃O₂ N/A Organic synthesis Lipophilic; stable under acidic conditions
Isopropyl sorbate C₉H₁₄O₂ 44987-75-9 Flavoring agents, fragrances Volatile; fruity odor

Key Findings :

  • Trifluoroethyl esters exhibit enhanced thermal stability, making them suitable for high-temperature reactions .
  • Isopropyl sorbate is utilized in perfumery due to its low molecular weight and volatility .

Amide Derivatives and Functionalized Analogues

Modifying the carboxyl group of sorbic acid expands its utility beyond preservation.

Compound Molecular Formula Applications Key Findings References
(2E,4E)-N-(p-Fluorophenyl)hexa-2,4-dienamide C₁₂H₁₀FNO Herbicidal activity Inhibits shoot and root growth in weeds
(2E,4E)-N-(o-Naphthyl)hexa-2,4-dienamide C₁₆H₁₅NO Agricultural herbicides Disrupts seed germination at 50 ppm

Key Findings :

Substituted Penta-2,4-dienoates

Introducing aryl substituents modifies electronic properties and reactivity.

Compound (Substituent) Yield (%) Key Properties References
5-(4-Nitrophenyl)penta-2,4-dienoate 57% Electron-withdrawing group enhances electrophilicity
5-(3-Trifluoromethylphenyl)penta-2,4-dienoate 63% Lipophilic; potential for drug delivery

Key Findings :

  • Electron-withdrawing groups (e.g., nitro, trifluoromethyl) increase reactivity in Diels-Alder reactions .

Q & A

Q. What are the standard synthetic routes for sodium (2E,4E)-hexa-2,4-dienoate, and how is purity validated?

Sodium (2E,4E)-hexa-2,4-dienoate is typically synthesized via neutralization of sorbic acid [(2E,4E)-hexa-2,4-dienoic acid] with sodium hydroxide under controlled pH conditions. Purification involves recrystallization from ethanol-water mixtures to remove unreacted precursors or byproducts. Purity is validated using high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and quantified via titration against standardized acids. Structural confirmation employs Fourier-transform infrared spectroscopy (FTIR) to identify carboxylate (COO⁻) stretching vibrations (~1550–1650 cm⁻¹) and nuclear magnetic resonance (NMR) to resolve alkene proton signals (δ 5.7–6.3 ppm) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing sodium (2E,4E)-hexa-2,4-dienoate?

Key techniques include:

  • X-ray crystallography : Resolves the spatial arrangement of the conjugated diene system and sodium coordination. SHELX software is widely used for structure refinement .
  • FTIR : Confirms the deprotonated carboxylate group and absence of acidic protons.
  • Mass spectrometry (MS) : Electrospray ionization (ESI-MS) in negative mode detects the molecular ion [M⁻] at m/z 111.0 (calculated for C₆H₇O₂⁻) .
  • UV-Vis spectroscopy : Monitors π→π* transitions of the diene system (λₘₐₓ ~260 nm) .

Q. How does sodium (2E,4E)-hexa-2,4-dienoate participate in enzymatic hydrolysis reactions?

The compound acts as an intermediate in pathways catalyzed by hydrolases like EC 3.7.1.13 (2-hydroxy-6-oxo-6-(2-aminophenyl)hexa-2,4-dienoate hydrolase). In these reactions, the conjugated diene system facilitates nucleophilic attack by water, leading to cleavage into anthranilate and (2E)-2-hydroxypenta-2,4-dienoate. Stoichiometric studies using ¹H-NMR or LC-MS track substrate depletion and product formation .

Advanced Research Questions

Q. How can hydrogen bonding patterns in sodium (2E,4E)-hexa-2,4-dienoate crystals inform supramolecular assembly design?

Graph set analysis (as per Etter’s formalism) identifies recurring hydrogen-bonding motifs between carboxylate oxygens and water molecules or counterions. For example, R₂²(8) motifs are common in hydrated salts. Synchrotron XRD paired with density functional theory (DFT) simulations can predict packing efficiency and stability. Discrepancies between experimental and computed lattice parameters may indicate overlooked weak interactions (e.g., C–H···O) .

Q. How to resolve contradictions between experimental and computational reactivity data for sodium (2E,4E)-hexa-2,4-dienoate?

Discrepancies often arise from solvent effects or incomplete basis sets in DFT calculations. To address this:

  • Conduct solvent-phase DFT using implicit models (e.g., COSMO) or explicit solvent molecules.
  • Validate transition states with intrinsic reaction coordinate (IRC) analysis.
  • Compare experimental kinetic isotope effects (KIEs) with computed values to verify mechanistic pathways .

Q. What methodologies quantify the release kinetics of sodium (2E,4E)-hexa-2,4-dienoate from polymer composites?

  • Diffusion studies : Use Franz cells to measure release into aqueous media under sink conditions. Fit data to the Higuchi model (Q = k√t) for matrix-controlled systems.
  • Spectroscopic tracking : UV-Vis or fluorescence spectroscopy monitors real-time concentration changes. For composite films (e.g., polyvinyl alcohol/bacterial cellulose), FTIR confirms matrix integrity post-release .

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